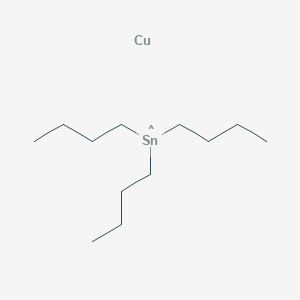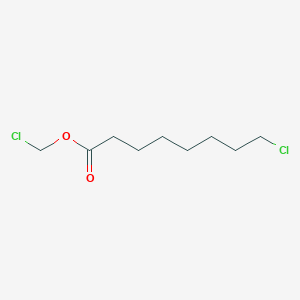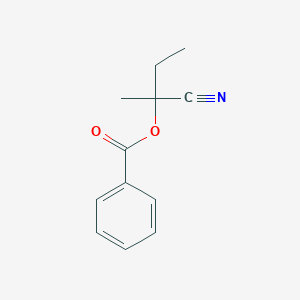
2-Cyanobutan-2-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanobutan-2-yl benzoate: is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . It is also known by its synonyms, such as Butanenitrile, 2-(benzoyloxy)-2-methyl and 2-benzoyloxy-2-methyl-butyronitrile . This compound is characterized by the presence of a benzoate ester linked to a nitrile group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Cyanobutan-2-yl benzoate typically involves the reaction of benzoyl chloride with 2-butanone in the presence of potassium cyanide . The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Benzoyl chloride+2-Butanone+Potassium cyanide→2-Cyanobutan-2-yl benzoate
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
2-Cyanobutan-2-yl benzoate undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or hydrogenation with a suitable catalyst.
Substitution: Nucleophiles such as alcohols, amines, or thiols under acidic or basic conditions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various esters or acids depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyanobutan-2-yl benzoate finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Cyanobutan-2-yl benzoate involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the benzoate ester can undergo hydrolysis to release benzoic acid, which may have biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2-Cyano-2-propyl benzodithioate
- 2-Cyanopropan-2-yl benzodithioate
- 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate
Comparison:
2-Cyanobutan-2-yl benzoate is unique due to its specific combination of a benzoate ester and a nitrile groupFor instance, 2-Cyano-2-propyl benzodithioate and its analogs are primarily used in polymerization reactions as RAFT agents, while this compound’s ester functionality allows for diverse chemical transformations and applications .
Propriétés
Numéro CAS |
86559-78-6 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-cyanobutan-2-yl benzoate |
InChI |
InChI=1S/C12H13NO2/c1-3-12(2,9-13)15-11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
Clé InChI |
NUXZORYHUAYACU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C#N)OC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole](/img/structure/B14413488.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide](/img/structure/B14413490.png)
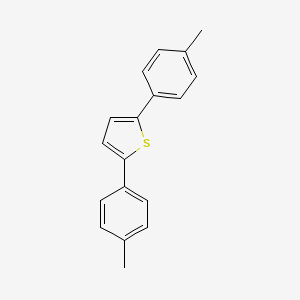
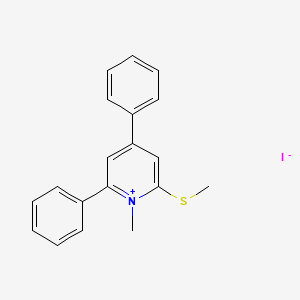

![(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile](/img/structure/B14413522.png)
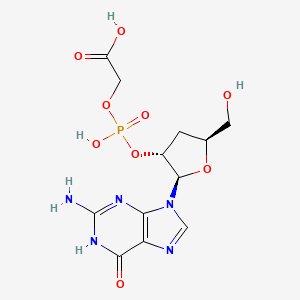
![3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14413530.png)
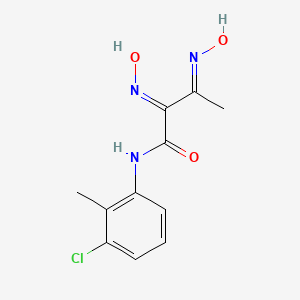
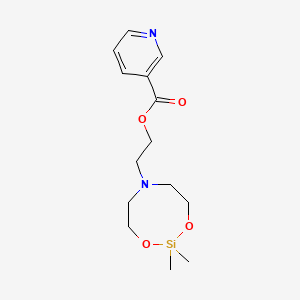
![N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide](/img/structure/B14413541.png)
